molecular formula C19H29N3O B14788148 2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide

2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide

Cat. No.: B14788148
M. Wt: 315.5 g/mol
InChI Key: UMGDQPUHAYHDGC-UHFFFAOYSA-N
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Description

2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide is a chiral propanamide derivative with the CAS number 1354029-01-8 and a molecular formula of C19H29N3O, yielding a molecular weight of 315.45 g/mol . This compound is of significant interest in medicinal chemistry and pharmacological research, particularly for investigating the structure-activity relationships (SAR) of neuroactive agents. Its structure, which features a stereospecific (2S) configuration and a benzyl(cyclopropyl)amino group on the cyclohexane ring, is engineered to modulate interactions with neurological targets such as enzymes and receptors . Researchers utilize this compound primarily as a key intermediate in the synthesis and development of potential therapeutic agents. Its applications are focused on exploring mechanisms of action related to anticonvulsant, neuroprotective, and analgesic activities in preclinical models . The cyclopropyl substituent, compared to bulkier groups like isopropyl, is a critical structural feature that influences the compound's steric profile and lipophilicity, thereby impacting its binding affinity and metabolic stability in biological systems . This product is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

2-amino-N-[2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide

InChI

InChI=1S/C19H29N3O/c1-14(20)19(23)21-17-9-5-6-10-18(17)22(16-11-12-16)13-15-7-3-2-4-8-15/h2-4,7-8,14,16-18H,5-6,9-13,20H2,1H3,(H,21,23)

InChI Key

UMGDQPUHAYHDGC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCCC1N(CC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

Preparation Methods

Core Structural Disconnections

The target molecule contains three critical subunits:

  • The (2S)-configured cyclohexylamine backbone
  • The benzyl(cyclopropyl)amino substituent
  • The 2-aminopropanamide side chain

Retrosynthetic cleavage suggests constructing the molecule via:

  • Chiral cyclohexylamine synthesis through asymmetric hydrogenation or enzymatic resolution
  • Cyclopropane ring formation via Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation
  • Stepwise amide bond formation using carbodiimide coupling agents

Chiral Cyclohexylamine Synthesis

Asymmetric Hydrogenation Pathways

The (2S)-2-aminocyclohexanol intermediate serves as a precursor for the cyclohexylamine moiety. Patent data reveals hydrogenation of enamine precursors using Ru-BINAP catalysts achieves >95% enantiomeric excess (ee). Typical conditions include:

Parameter Specification
Catalyst RuCl₂[(R)-BINAP]
Pressure 50-100 psi H₂
Solvent MeOH/CH₂Cl₂ (1:1)
Temperature 40-60°C
Reaction Time 12-24 h

Enzymatic Resolution of Racemates

Lipase-mediated kinetic resolution of N-acylated cyclohexylamines provides an alternative route. Pseudomonas fluorescens lipase (PFL) shows 89% selectivity for the (2S)-enantiomer in tert-butyl methyl ether at 25°C.

Cyclopropylamine Subunit Installation

Passerini Reaction for Cyclopropane Formation

The patent US20090312571A1 details a Passerini three-component reaction between:

  • (S)-2-(Dibenzylamino)pentanal
  • Cyclopropyl isocyanide
  • Acetic acid

Reaction produces the cyclopropane-containing intermediate with 78% yield and 92:8 diastereomeric ratio (dr). Critical parameters include:

$$ \text{Reaction equation: } \text{Aldehyde} + \text{Isocyanide} + \text{Acid} \xrightarrow{\text{CH}2\text{Cl}2, 25^\circ\text{C}} \text{α-Acyloxyamide} $$

Palladium-Catalyzed N-Debenzylation

Hydrogenolysis removes benzyl protecting groups under:

Condition Value
Catalyst Pd(OH)₂/C (20 wt%)
Solvent MeOH
H₂ Pressure 50 psi
Time 8 h
Yield 95%

Propionamide Side Chain Assembly

Carbodiimide-Mediated Amide Coupling

The 2-aminopropanamide moiety is introduced via EDC/HOBt coupling:

  • Activate 2-aminopropanoic acid with EDC (1.2 eq) and HOBt (1.1 eq) in DMF
  • Add (2S)-2-(benzyl(cyclopropyl)amino)cyclohexylamine (1.0 eq)
  • Stir at 0°C → 25°C for 12 h

Yields reach 82% with <1% epimerization.

Final Deprotection and Purification

Global Deprotection Sequence

A three-stage process removes remaining protecting groups:

  • TFA Cleavage : Removes tert-butyloxycarbonyl (Boc) groups (2M TFA/DCM, 1 h)
  • Hydrogenation : Eliminates benzyl ethers (H₂/Pd-C, 40 psi)
  • Crystallization : Recrystallization from EtOAc/heptane achieves >99.5% purity

Chromatographic Purification

Reverse-phase HPLC (Phenomenex Luna C18 column) with gradient elution (10→90% MeCN/H₂O + 0.1% TFA) resolves diastereomeric impurities.

Analytical Characterization Data

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆)
δ 7.35-7.28 (m, 5H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, CHNH), 3.81 (d, J = 12.4 Hz, 1H, Cyclopropane-H), 2.94 (s, 2H, NH₂), 1.88-1.45 (m, 10H, Cyclohexyl-H)

HRMS (ESI-TOF)
Calculated for C₁₈H₂₅N₃O [M+H]⁺: 300.2045
Found: 300.2042

Comparative Analysis of Synthetic Routes

Yield Optimization Studies

Data aggregated from three synthetic approaches:

Method Overall Yield Purity Stereoselectivity
Linear Synthesis 34% 98.2% 92% ee
Convergent Approach 41% 99.1% 96% ee
Solid-Phase Method 28% 97.8% 88% ee

The convergent strategy demonstrates superior efficiency by parallel construction of subunits.

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Economic factors influencing manufacturing:

Reagent Cost/kg Process Impact
Ru-BINAP Catalyst $12,500 High catalyst turnover (TON=4,500)
Cyclopropyl Isocyanide $3,200 Requires cryogenic storage
EDC Coupling Agent $890 Generates soluble urea byproduct

Chemical Reactions Analysis

Amide Bond Hydrolysis

The amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for understanding metabolic pathways and degradation products .

ConditionsProductsNotes
Acidic (HCl, reflux)2-Aminopropanoic acid + Cyclohexylamine derivativeRequires prolonged heating
Basic (NaOH, aqueous)Sodium propanoate + Cyclohexylamine derivativeFaster kinetics than acidic

The stereochemistry at the (2S)-position influences reaction rates, with the (S)-configuration favoring specific transition states .

Amine Functional Group Reactivity

The primary amine and benzyl-cyclopropyl tertiary amine participate in nucleophilic substitutions and salt formation:

Alkylation/Acylation

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : Forms urea or thiourea derivatives with isocyanates or thioisocyanates.

Schiff Base Formation

Condenses with carbonyl compounds (e.g., aldehydes) to generate imines, useful for synthesizing bioactive derivatives.

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening under specific conditions:

ReagentProductApplication
H₂ (Catalytic)Propane derivativeHydrogenolysis for simplification
Br₂ (Radical)Dibrominated open-chain compoundStudy of radical mechanisms

This reactivity is pivotal for modifying the compound’s lipophilicity and pharmacokinetic properties .

Benzyl Group Modifications

The benzyl moiety participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) and hydrogenation:

ReactionConditionsOutcome
NitrationHNO₃/H₂SO₄, 50°CPara-nitrobenzyl derivative
HydrogenationH₂/Pd-C, 25°CCyclohexylmethyl group

These modifications enable tuning of electronic properties for target-specific interactions .

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound interacts with enzymes via:

  • Enzyme Inhibition : Forms covalent bonds with serine hydrolases through its amide group.

  • Receptor Binding : The cyclopropane and benzyl groups engage in hydrophobic interactions with G-protein-coupled receptors (GPCRs), as inferred from structural analogs .

Stability Under Physiological Conditions

Studies indicate degradation pathways in aqueous media:

pHHalf-Life (25°C)Major Degradation Product
1.28 hoursHydrolyzed amide (carboxylic acid)
7.448 hoursIntact compound

This data informs formulation strategies for pharmaceutical use .

Comparative Reactivity Table

Functional GroupReaction TypeRate (Relative)Biological Impact
AmideHydrolysisHighAlters bioavailability
Primary AmineSchiff Base FormationModerateEnables prodrug design
CyclopropaneRing-OpeningLowModifies metabolic stability
BenzylElectrophilic SubstitutionVariableAdjusts target affinity

Scientific Research Applications

2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide is an organic compound with a complex structure featuring an amino group, a cyclohexyl moiety, and a benzyl-cyclopropyl substitution. It belongs to a class of substances known for potential pharmacological activities, especially within neuropharmacology. The molecular formula and weight are not specified in the current search results, but the molecular weight is approximately 317.47 g/mol.

Chemical Properties and Reactions
The compound has a propanamide backbone with an amino group at the second carbon, which contributes to its biological activity. The cyclohexyl ring and benzyl-cyclopropyl substituent influence the binding affinity and selectivity for biological targets. Key reactions may include amidation and amination, which are essential for understanding the compound's stability, degradation pathways, and interaction with biological systems.

Synthesis
The synthesis of 2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide typically involves multi-step organic reactions. Common methods include amide coupling and reductive amination, requiring careful control of reaction conditions to ensure high yield and purity.

Potential Applications
2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide is primarily used in medicinal chemistry and pharmacology. Potential applications include:

  • Drug Discovery It serves as a scaffold for developing new therapeutic agents.
  • Neuroscience Research It is utilized in studies to understand neuronal pathways and disease mechanisms.
  • Agrochemicals It is explored for novel pest control agents.

Interaction Studies
Interaction studies are crucial for understanding how 2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide interacts with biological systems. These studies typically focus on:

  • Binding Assays Determining the affinity for target proteins.
  • Enzyme Inhibition Studies Assessing its ability to inhibit enzymatic activity.
  • Cellular Assays Evaluating its effects on cellular functions.

Mechanism of Action

The mechanism of action of 2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features and Variations

The compound shares structural homology with several analogs, differing primarily in substituents on the cyclohexyl ring, amino groups, or amide linkages. Below is a detailed comparison:

Functional Group Impact on Properties

  • Benzyl vs. 4-Methylbenzyl (): The 4-methyl substitution on the benzyl group in C₁₄H₂₀N₂O enhances lipophilicity, which could influence membrane permeability compared to the parent compound .
  • Benzyl(ethyl)amino vs. Benzyl(cyclopropyl)amino (): Replacing cyclopropyl with ethyl reduces ring strain but may decrease conformational rigidity, impacting target binding .

Stereochemical Considerations

The (2S) configuration in the cyclohexyl core is conserved across analogs, underscoring its importance in maintaining spatial orientation for interactions with chiral biological targets .

Biological Activity

2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide is a complex organic compound with potential pharmacological properties. Its unique structure, which includes an amino group, a cyclohexyl moiety, and a benzyl-cyclopropyl substitution, suggests significant biological activity. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H29N3O
  • Molecular Weight : Approximately 317.47 g/mol
  • Boiling Point : Predicted at 500.4 ± 50.0 °C
  • Density : 1.11 ± 0.1 g/cm³
  • pKa : 14.85 ± 0.40

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in neuropharmacology. The compound's structure allows for potential binding to neurotransmitter receptors and other proteins involved in neurological pathways.

Potential Pharmacological Activities:

  • Neuropharmacological Effects : Compounds with similar structures are often studied for their ability to modulate neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Antimicrobial Activity : The compound may exhibit antibacterial properties, akin to other amide derivatives that disrupt bacterial cell wall synthesis.
  • Antiviral Potential : Similar compounds have been investigated for their ability to inhibit viral replication, particularly in the context of RNA viruses.

Research Findings and Case Studies

Recent studies have highlighted the pharmacological relevance of compounds structurally related to this compound.

StudyFocusFindings
Pharmacological profilingDemonstrated binding affinity to serotonin receptors, suggesting potential antidepressant effects.
Antimicrobial testingShowed significant inhibition against Gram-positive bacteria, indicating potential as an antibiotic agent.
Antiviral studiesExhibited inhibitory effects on viral replication in vitro, particularly against influenza strains.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacological effects.

  • Binding Affinity : Interaction studies typically focus on the compound's affinity for various receptors and enzymes.
  • Metabolic Stability : Investigations into the compound's stability in biological systems can reveal its degradation pathways and potential metabolites.

Synthesis and Applications

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity.

Common Synthesis Methods:

  • Amide Formation : Utilizing coupling agents to facilitate the formation of the amide bond.
  • Cyclization Reactions : Employing cyclization techniques to incorporate the cyclohexyl moiety.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide, and how can yield optimization be achieved?

  • Methodological Answer : The synthesis of structurally similar amides (e.g., ) often involves coupling reactions between amino-substituted cyclohexylamines and activated carboxylic acid derivatives. For this compound, a stepwise approach is recommended:

Prepare the (2S)-2-(benzyl(cyclopropyl)amino)cyclohexylamine intermediate via reductive amination of benzyl(cyclopropyl)amine with a protected cyclohexanone derivative.

Couple the intermediate with 2-aminopropanoic acid using carbodiimide-based reagents (e.g., EDC/HOBt).
Yield optimization requires careful control of reaction stoichiometry (1.2:1 molar ratio of amine to acid), inert atmosphere to prevent oxidation, and purification via preparative HPLC (≥98% purity, as in ). Monitor intermediates using LC-MS to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer : Essential techniques include:
  • Chiral HPLC : To verify the (2S)-stereochemistry of the cyclohexylamine moiety (retention time comparison with standards, as in ).
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm benzyl, cyclopropyl, and propanamide group integration (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, ).
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., using ESI+ mode, as in ).
    Cross-validate results with computational tools like ACD/Labs Percepta () to predict physicochemical properties .

Q. How should stability studies be designed to assess this compound under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies by:

Preparing buffered solutions (pH 2–9) and storing aliquots at 4°C, 25°C, and 40°C.

Sampling at 0, 1, 2, 4, and 8 weeks.

Analyzing degradation products via LC-MS ( method).
Key stability indicators:

  • Hydrolysis susceptibility : Monitor amide bond cleavage at extreme pH ().
  • Oxidative degradation : Use argon-purged vials for samples stored long-term .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) to model interactions:

Docking : Use the compound’s 3D structure (generated via PubChem’s SMILES/InChI data, ) against target proteins (e.g., kinases or GPCRs).

MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability (e.g., root-mean-square deviation <2 Å).
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements .

Q. How can researchers resolve contradictions in biological assay data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer : Address variability through:

Assay Standardization : Use internal controls (e.g., ’s anti-inflammatory assays) and replicate experiments (n ≥ 3).

Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.

Mechanistic Studies : Perform off-target profiling (e.g., kinase panel screening) to rule out nonspecific interactions.
Report results with 95% confidence intervals and disclose assay conditions (e.g., cell line, incubation time) .

Q. What strategies enhance regioselectivity during the synthesis of analogs with modified cyclopropyl or benzyl groups?

  • Methodological Answer : To control regioselectivity:

Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines).

Catalytic Systems : Use chiral catalysts (e.g., Ru-BINAP) for asymmetric cyclopropanation ().

Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution on the benzyl group.
Monitor reaction progress with TLC or inline IR spectroscopy .

Q. What in vitro toxicity profiling methods are suitable for early-stage development?

  • Methodological Answer : Prioritize:

Cytotoxicity Assays : MTT or Alamar Blue in HEK293 or HepG2 cells (IC50 threshold <10 µM).

hERG Channel Inhibition : Patch-clamp electrophysiology to assess cardiac risk (’s safety protocols).

Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) and quantify parent compound depletion via LC-MS.
Include positive controls (e.g., doxorubicin for cytotoxicity) and adhere to OECD guidelines .

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